![molecular formula C6H6BrN5 B1281416 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-87-2](/img/structure/B1281416.png)
3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción general
Descripción
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an amine group attached to the pyrazolo[3,4-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with bromine in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent such as DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization often requires specific catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, to which 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs, has been extensively studied for its anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including neuroblastoma, glioblastoma, and prostate cancer.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of tyrosine kinases such as c-Src and Bcr-Abl, which are critical in cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce a tumor volume reduction greater than 50% in xenograft mouse models of neuroblastoma .
Targeting Kinase Inhibition
The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. The design of new derivatives aims to enhance selectivity and potency against these targets, making them viable candidates for further development as anticancer agents .
Development of Drug Delivery Systems
Recent advancements have focused on improving the solubility and bioavailability of pyrazolo[3,4-d]pyrimidine derivatives through innovative drug delivery systems:
- Nanoparticles and Liposomes : Research has demonstrated the successful encapsulation of pyrazolo[3,4-d]pyrimidines in albumin nanoparticles and liposomes. These systems have shown improved pharmacokinetic profiles and enhanced anticancer activity against human neuroblastoma cell lines .
Broader Therapeutic Potential
Beyond oncology, the pyrazolo[3,4-d]pyrimidine framework is being explored for various therapeutic applications:
Antimicrobial Activity
Compounds derived from this scaffold have demonstrated antimicrobial properties, indicating potential applications in treating bacterial infections .
Anti-inflammatory Properties
Research suggests that pyrazolo[3,4-d]pyrimidines may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies indicate that these compounds may have neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug development and other applications .
Actividad Biológica
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of various targets, particularly in cancer therapy and antiviral applications.
- Molecular Formula : CHBrN
- Molecular Weight : 228.05 g/mol
- CAS Number : 83255-87-2
- Structure : The compound features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
1. Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective epidermal growth factor receptor inhibitors (EGFRIs). The compound has shown promising anti-proliferative activities against various cancer cell lines:
- In Vitro Studies : In one study, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, compound 12b (closely related to this compound) exhibited IC values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells respectively. It also demonstrated significant kinase inhibitory activity against wild-type EGFR with an IC value of 0.016 µM and against the mutant EGFR T790M with an IC of 0.236 µM .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Flow cytometric analyses indicated that compounds could induce apoptosis and arrest the cell cycle at the S and G2/M phases.
- BAX/Bcl-2 Ratio : An increase in the BAX/Bcl-2 ratio was observed, suggesting enhanced apoptotic signaling .
3. Antiviral Activity
The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for antiviral applications:
- Zika Virus Inhibition : Research indicates that derivatives based on this scaffold exhibit low micromolar antiviral activity against Zika virus (ZIKV), with compounds displaying EC values around 5.1 µM and CC values indicating acceptable cytotoxicity profiles .
Case Study 1: EGFR Inhibition
A study focused on synthesizing new derivatives showed that certain modifications to the pyrazolo[3,4-d]pyrimidine structure significantly enhanced their inhibitory potency against EGFR. The study concluded that these compounds could serve as leads for developing new anticancer therapies targeting EGFR .
Case Study 2: Antiviral Activity Against ZIKV
In another investigation, researchers synthesized a series of pyrazolo[3,4-d]pyrimidines to evaluate their antiviral properties. The findings revealed that specific substitutions on the core structure led to improved antiviral efficacy while maintaining low cytotoxicity levels .
Summary Table of Biological Activities
Activity Type | Target | IC Values | Notes |
---|---|---|---|
Anticancer | A549 Cell Line | 8.21 µM | Induces apoptosis |
Anticancer | HCT-116 Cell Line | 19.56 µM | Cell cycle arrest |
EGFR Inhibition | Wild-Type EGFR | 0.016 µM | Potent inhibitor |
EGFR Inhibition | Mutant EGFR (T790M) | 0.236 µM | Significant activity |
Antiviral | Zika Virus | EC: ~5.1 µM | Low cytotoxicity |
Propiedades
IUPAC Name |
3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYKLULHRGVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216598 | |
Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83255-87-2 | |
Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83255-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701216598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.